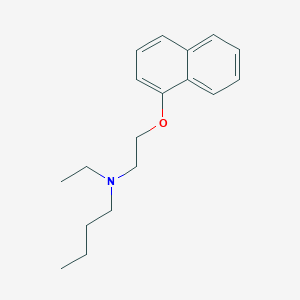![molecular formula C14H10N2OTe B14310129 4-[(4-Cyanophenyl)tellanyl]benzamide CAS No. 113560-91-1](/img/structure/B14310129.png)
4-[(4-Cyanophenyl)tellanyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-Cyanophenyl)tellanyl]benzamide is an organotellurium compound characterized by the presence of a tellurium atom bonded to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(4-Cyanophenyl)tellanyl]benzamide typically involves the reaction of 4-cyanophenyl telluride with benzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-[(4-Cyanophenyl)tellanyl]benzamide undergoes various chemical reactions, including:
Oxidation: The tellurium atom can be oxidized to form tellurium dioxide derivatives.
Reduction: The compound can be reduced to form tellurium-containing anions.
Substitution: The cyanophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in an inert atmosphere.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: Tellurium dioxide derivatives.
Reduction: Tellurium-containing anions.
Substitution: Substituted benzamide derivatives.
Scientific Research Applications
4-[(4-Cyanophenyl)tellanyl]benzamide has several scientific research applications, including:
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical properties.
Industry: Utilized in the development of advanced materials, such as tellurium-containing polymers and semiconductors.
Mechanism of Action
The mechanism of action of 4-[(4-Cyanophenyl)tellanyl]benzamide involves its interaction with molecular targets through the tellurium atom. The tellurium atom can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of biological pathways. The compound’s ability to undergo redox reactions also plays a role in its biological activity, potentially affecting cellular redox balance and signaling pathways.
Comparison with Similar Compounds
- 4-[(4-Cyanophenyl)sulfanyl]benzamide
- 4-[(4-Cyanophenyl)selenyl]benzamide
- 4-[(4-Cyanophenyl)stannyl]benzamide
Comparison: 4-[(4-Cyanophenyl)tellanyl]benzamide is unique due to the presence of the tellurium atom, which imparts distinct chemical and biological properties compared to its sulfur, selenium, and tin analogs. The tellurium atom’s larger atomic size and higher electronegativity influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for specific applications in research and industry.
Properties
CAS No. |
113560-91-1 |
|---|---|
Molecular Formula |
C14H10N2OTe |
Molecular Weight |
349.8 g/mol |
IUPAC Name |
4-(4-cyanophenyl)tellanylbenzamide |
InChI |
InChI=1S/C14H10N2OTe/c15-9-10-1-5-12(6-2-10)18-13-7-3-11(4-8-13)14(16)17/h1-8H,(H2,16,17) |
InChI Key |
MWBGBEPIHKZZIG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)[Te]C2=CC=C(C=C2)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


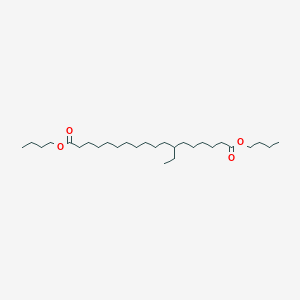
![{[3-(Benzenesulfonyl)but-1-en-2-yl]sulfanyl}benzene](/img/structure/B14310056.png)
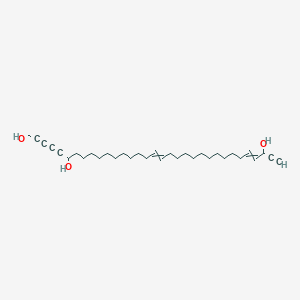
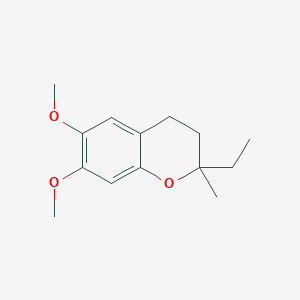
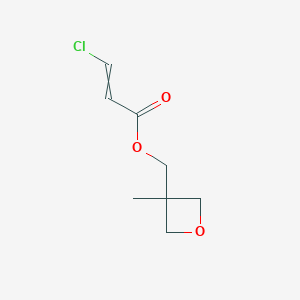
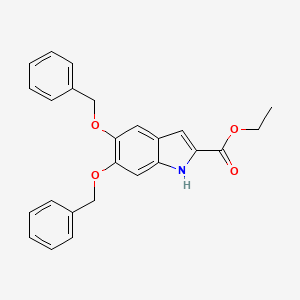
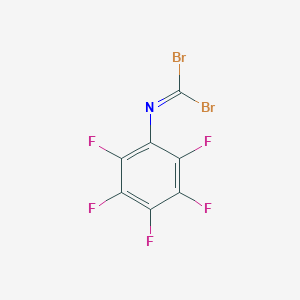

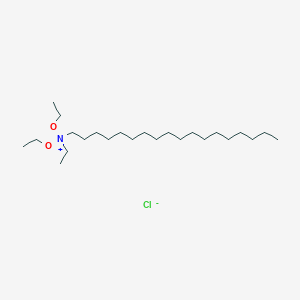
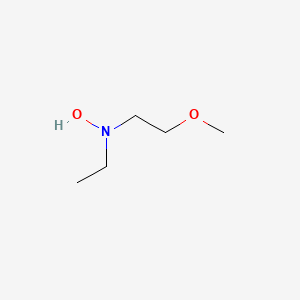
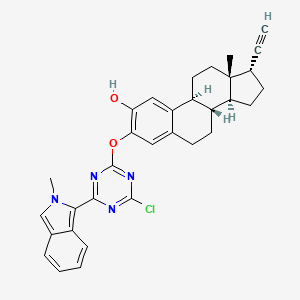
![3-Nitro-N-(2-{[(pyridin-2-yl)methyl]sulfanyl}ethyl)-1H-pyrrol-2-amine](/img/structure/B14310118.png)
![2,2-Dimethyl-1,1-bis[(propan-2-yl)oxy]propane](/img/structure/B14310123.png)
